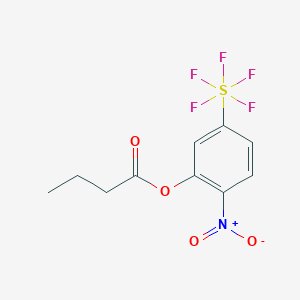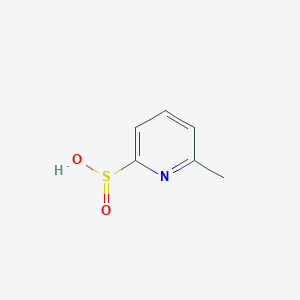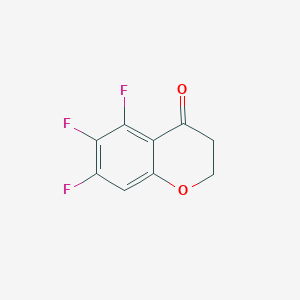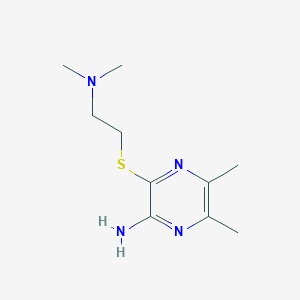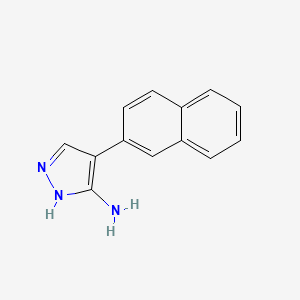![molecular formula C10H13Br2N5 B15248060 1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide CAS No. 562856-84-2](/img/structure/B15248060.png)
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide is a chemical compound with the molecular formula C10H14BrN5. It is known for its unique structure, which includes a pyrimidine ring substituted with amino groups and a pyridinium ring.
Vorbereitungsmethoden
The synthesis of 1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide typically involves the reaction of 2,4-diamino-5-pyrimidinemethanol with pyridine in the presence of hydrobromic acid. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide can be compared with other similar compounds, such as:
2,4-Diamino-5-pyrimidinemethanol: A precursor in the synthesis of the compound.
Pyridinium bromide: A related compound with a simpler structure.
Other pyrimidine derivatives:
Eigenschaften
CAS-Nummer |
562856-84-2 |
|---|---|
Molekularformel |
C10H13Br2N5 |
Molekulargewicht |
363.05 g/mol |
IUPAC-Name |
5-(pyridin-1-ium-1-ylmethyl)pyrimidine-2,4-diamine;bromide;hydrobromide |
InChI |
InChI=1S/C10H12N5.2BrH/c11-9-8(6-13-10(12)14-9)7-15-4-2-1-3-5-15;;/h1-6H,7H2,(H4,11,12,13,14);2*1H/q+1;;/p-1 |
InChI-Schlüssel |
FIWQERMFYWEUSN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC2=CN=C(N=C2N)N.Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



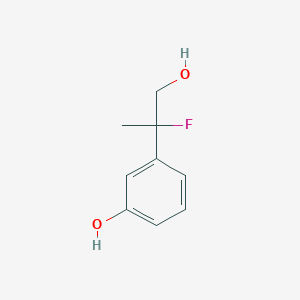
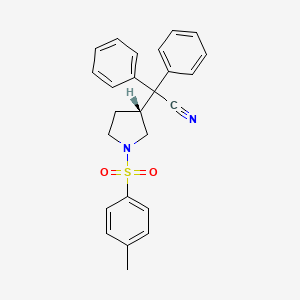
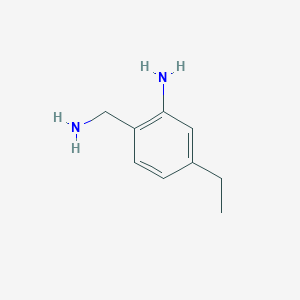
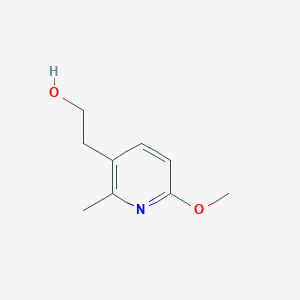
![(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)
![1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone](/img/structure/B15248021.png)
